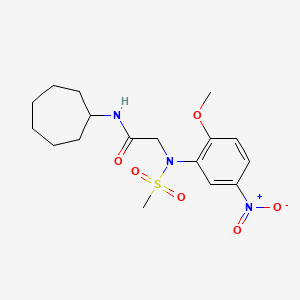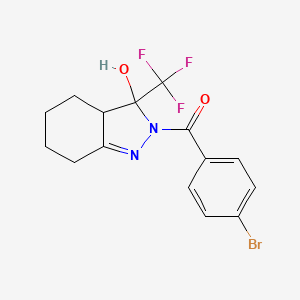![molecular formula C21H27N3O B5130072 N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MP-10 is a small molecule that belongs to the class of compounds known as piperidine derivatives. It was first synthesized in the early 2000s by a group of chemists led by Dr. Peter Wipf at the University of Pittsburgh.
作用机制
The mechanism of action of N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of mitochondrial function. Mitochondria are responsible for generating energy in cells, and disruption of their function can lead to cell death. Studies have shown that N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea can induce mitochondrial dysfunction in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In addition to its ability to induce apoptosis in cancer cells, N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has also been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
One advantage of using N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in studies. Another advantage is its ability to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.
One limitation of using N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea in lab experiments is its potential toxicity. Studies have shown that high doses of N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea can be toxic to cells, and it may have side effects in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
未来方向
There are several potential future directions for research on N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea. One area of focus could be on optimizing its use as a cancer treatment. This could involve further studies on its mechanism of action and the development of new delivery methods to increase its efficacy and reduce toxicity.
Another potential future direction is the development of new pain medications based on N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea. Its analgesic effects make it a promising candidate for the development of new drugs to treat chronic pain.
Overall, N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea is a promising compound that has the potential to be used in a variety of therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its use in these applications.
合成方法
The synthesis of N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea involves a multi-step process that begins with the reaction between 4-methylbenzylamine and 1,3-dibromopropane. This reaction produces the intermediate compound 1-(4-methylbenzyl)-4-bromopiperidine. The bromine atom is then replaced with a cyano group using sodium cyanide in the presence of a palladium catalyst. The resulting compound, 1-(4-methylbenzyl)-4-cyanopiperidine, is then reacted with phenyl isocyanate to produce N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea.
科学研究应用
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea can induce apoptosis, or programmed cell death, in cancer cells by disrupting the function of mitochondria. This makes it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
1-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-7-9-19(10-8-17)16-24-13-11-18(12-14-24)15-22-21(25)23-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJOKWSRWREDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)


![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)